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carbaldehyde

Cat. No. B12274207

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known medicinal
chemistry of the broader pyridazine and pyridazinone classes of compounds and general
principles of organic synthesis and pharmacology. Direct experimental data on Hexahydro-
pyridazine-3-carbaldehyde is limited in publicly available literature. Therefore, these notes are
intended to serve as a guide for potential research directions and methodologies.

Introduction: The Pyridazine Scaffold in Drug
Discovery

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a
privileged scaffold in medicinal chemistry. Derivatives of pyridazine and its reduced forms, such
as hexahydro-pyridazine, have shown a wide spectrum of pharmacological activities. These
include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and
cardiovascular effects. The fully saturated hexahydro-pyridazine ring offers a three-dimensional
geometry that can be advantageous for specific receptor binding compared to its planar
aromatic counterparts.

Hexahydro-pyridazine-3-carbaldehyde is a functionalized scaffold that can serve as a
versatile starting material for the synthesis of a diverse library of compounds. The aldehyde
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group is a key functional handle for various chemical transformations, allowing for the
introduction of different pharmacophores and the exploration of structure-activity relationships
(SAR).

Potential Medicinal Chemistry Applications

Based on the activities of related pyridazine derivatives, Hexahydro-pyridazine-3-
carbaldehyde could be a valuable building block for the development of novel therapeutic
agents in several key areas:

e Oncology: Pyridazine and pyridazinone derivatives have been reported as inhibitors of
various kinases, which are crucial targets in cancer therapy. The hexahydro-pyridazine
scaffold can be elaborated to generate novel kinase inhibitors.

« Infectious Diseases: The pyridazine core is present in numerous compounds with
antibacterial and antifungal properties. New derivatives can be synthesized and screened
against a panel of pathogenic microbes.

¢ Inflammation and Pain: A number of pyridazinone derivatives have demonstrated potent anti-
inflammatory and analgesic activities, often associated with the inhibition of enzymes like
cyclooxygenase (COX).

» Cardiovascular Diseases: Certain pyridazine-based compounds have been developed as
cardiotonic agents, vasodilators, and antihypertensives.

Quantitative Data for Related Pyridazine Derivatives

To provide a context for the potential potency of compounds derived from the hexahydro-
pyridazine scaffold, the following table summarizes quantitative biological data for various
unsaturated pyridazine and pyridazinone derivatives found in the literature.
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Compound o
Target/Activity = Measurement Value Reference
Class
Pyridazinone Antibacterial (S.
o MIC 3.74 -8.92 yM [1]
Derivatives aureus MRSA)
Pyridazinone Antibacterial (P.
o _ MIC 3.74-8.92 yM [1]
Derivatives aeruginosa)
Pyridazinone Antibacterial (A.
o . MIC 3.74-8.92 yM [1]
Derivatives baumannii)
Pyridazine o
PTP1B Inhibition  1C50 5.6 uM [1]
Analogues
Anticancer
Fused Pyridazine ) General literature
o (Various cell IC50 0.02 - 10 uM
Derivatives ) range
lines)

Experimental Protocols

Synthesis of Hexahydro-pyridazine-3-carbaldehyde and
Derivatives

The synthesis of the target compound can be envisioned starting from the corresponding
carboxylic acid, for which synthetic routes have been patented as intermediates for
pharmaceuticals.

Protocol 4.1.1: Synthesis of Hexahydro-pyridazine-1,2,3-tricarboxylic acid ester (Intermediate)

This protocol is adapted from patent literature describing the synthesis of hexahydropyridazine-
3-carboxylic acid derivatives.

e To a solution of a 2,5-dihalogenopentanoic acid ester (1.0 eq) in a ketone solvent (e.g.,
acetone, 10 volumes), add a hydrazine-1,2-dicarboxylate ester (1.1 eq).

e Add a base with a pKa above 8.5 (e.g., potassium carbonate, 2.5 eq).
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« Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction
progress by TLC or LC-MS.

e Upon completion, filter the reaction mixture to remove inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude Hexahydro-pyridazine-
1,2,3-tricarboxylic acid ester. This intermediate can be purified by column chromatography or
used directly in the next step.

Protocol 4.1.2: Hydrolysis and Decarboxylation to obtain N-protected Hexahydro-pyridazine-3-
carboxylic acid

o Dissolve the crude intermediate from Protocol 4.1.1 in a suitable solvent (e.g., a mixture of
THF and water).

e Add a base (e.g., lithium hydroxide, 3.0 eq) and stir the mixture at room temperature for 12-
24 hours.

 Acidify the reaction mixture with a suitable acid (e.g., 1M HCI) to pH 2-3.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the N-protected Hexahydro-pyridazine-3-carboxylic acid.

Protocol 4.1.3: Reduction of the Carboxylic Acid to Hexahydro-pyridazine-3-carbaldehyde

This is a general protocol for the reduction of a carboxylic acid to an aldehyde.

Dissolve the N-protected Hexahydro-pyridazine-3-carboxylic acid (1.0 eq) in anhydrous THF
under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to -78 °C.

Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride
(DIBAL-H) (1.5-2.0 eq), while maintaining the temperature at -78 °C.

Stir the reaction mixture at -78 °C for 1-3 hours.
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e Quench the reaction by the slow addition of methanol, followed by a saturated aqueous
solution of Rochelle's salt.

» Allow the mixture to warm to room temperature and stir until two clear layers are formed.

o Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl
acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to obtain the N-
protected Hexahydro-pyridazine-3-carbaldehyde.

e The protecting groups can be removed under appropriate conditions (e.g., acid or
hydrogenation) to yield the final product.

Protocol 4.1.4: Reductive Amination for Derivative Synthesis

o Dissolve the N-protected Hexahydro-pyridazine-3-carbaldehyde (1.0 eq) in a suitable
solvent (e.g., dichloromethane or methanol).

o Add the desired primary or secondary amine (1.1 eq) and a catalytic amount of acetic acid.
 Stir the mixture at room temperature for 1-2 hours.

e Add areducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

« Continue stirring at room temperature for 12-24 hours.

e Quench the reaction with water and extract the product with an organic solvent.

e Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over
anhydrous sodium sulfate.

o Concentrate under reduced pressure and purify the product by column chromatography.

In Vitro Kinase Inhibition Assay
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This protocol provides a general framework for evaluating novel compounds as potential kinase
inhibitors.

e Prepare Reagents:

o Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20).

o Recombinant kinase enzyme.
o Kinase substrate (e.g., a specific peptide or protein).
o ATP solution (at a concentration close to the Km for the specific kinase).
o Test compound (dissolved in DMSO, serially diluted).
o Detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit).
e Assay Procedure:
o In a 96-well or 384-well plate, add the kinase buffer.

o Add the test compound at various concentrations (typically in a 10-point dose-response
curve). Include a positive control (a known inhibitor) and a negative control (DMSO
vehicle).

o Add the kinase enzyme and the substrate to each well.

o Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the
compound to bind to the enzyme.

o Initiate the kinase reaction by adding ATP.

o Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature
for the kinase (e.g., 30 °C).

o Stop the reaction and measure the kinase activity using the chosen detection method
(e.g., by quantifying the amount of ADP produced).
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o Data Analysis:

[e]

[e]

o

Calculate the percentage of inhibition for each concentration of the test compound relative
to the DMSO control.

Plot the percentage of inhibition against the logarithm of the compound concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Antimicrobial Susceptibility Testing (Broth
Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a novel compound

against a specific microorganism.[1]

» Prepare Materials:

o

[¢]

o

o

Test compound stock solution (in a suitable solvent like DMSO).
Bacterial or fungal strain.
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

Sterile 96-well microtiter plates.

e Procedure:

Prepare a two-fold serial dilution of the test compound in the growth medium in the wells
of the microtiter plate.

Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland
standard).

Inoculate each well with the microbial suspension. Include a positive control
(microorganism with no compound) and a negative control (medium only).

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
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o After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the
lowest concentration of the compound that completely inhibits visible growth.

Visualizations

Click to download full resolution via product page

Caption: Synthetic and evaluation workflow for Hexahydro-pyridazine-3-carbaldehyde
derivatives.
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Hypothetical Kinase Inhibition Pathway
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Caption: A potential signaling pathway (MAPK) targeted by a pyridazine-based kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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